(Heptafluoropropyl)trimethylsilane

Catalog No.
S758334
CAS No.
3834-42-2
M.F
C6H9F7Si
M. Wt
242.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Heptafluoropropyl)trimethylsilane

CAS Number

3834-42-2

Product Name

(Heptafluoropropyl)trimethylsilane

IUPAC Name

1,1,2,2,3,3,3-heptafluoropropyl(trimethyl)silane

Molecular Formula

C6H9F7Si

Molecular Weight

242.21 g/mol

InChI

InChI=1S/C6H9F7Si/c1-14(2,3)6(12,13)4(7,8)5(9,10)11/h1-3H3

InChI Key

PKLASFRWKXWKII-UHFFFAOYSA-N

SMILES

C[Si](C)(C)C(C(C(F)(F)F)(F)F)(F)F

Canonical SMILES

C[Si](C)(C)C(C(C(F)(F)F)(F)F)(F)F

Organic Synthesis:

  • Precursor for Perfluoroalkyl Synthesis: (Heptafluoropropyl)trimethylsilane serves as a vital building block for synthesizing various perfluoroalkyl compounds. These compounds possess unique properties like high thermal and chemical stability, making them valuable in materials science, pharmaceuticals, and lubricants []. The trimethylsilyl group (Si(CH3)3) in (Heptafluoropropyl)trimethylsilane acts as a leaving group, facilitating the formation of carbon-fluorine bonds during synthesis [].

Fluorination Reagent:

  • Fluorine Transfer Agent: The presence of the heptafluoropropyl group (CF3CF2CF2) in (Heptafluoropropyl)trimethylsilane allows it to act as a mild fluorinating agent. This property proves useful in introducing fluorine atoms into organic molecules during research on pharmaceuticals, agrochemicals, and specialty materials [].

Organometallic Chemistry:

  • Ligand for Transition Metals: (Heptafluoropropyl)trimethylsilane can be used as a ligand in organometallic chemistry. The combination of electron-withdrawing perfluorinated chain and electron-donating trimethylsilyl group makes it a versatile ligand for studying the reactivity and catalysis of transition metals [].

NMR Spectroscopy:

  • Chemical Shift Reference: The trimethylsilyl group in (Heptafluoropropyl)trimethylsilane possesses a well-defined and easily identifiable peak in Nuclear Magnetic Resonance (NMR) spectroscopy. This characteristic makes it a reliable reference standard for chemical shift calibration in various NMR experiments [].

(Heptafluoropropyl)trimethylsilane is an organosilicon compound with the chemical formula C₆H₉F₇Si, and it is characterized by the presence of a heptafluoropropyl group attached to a trimethylsilane moiety. This compound is notable for its unique properties derived from the fluorinated alkyl chain, which imparts distinct physical and chemical characteristics, such as low surface energy and high thermal stability. The compound is primarily used in organic synthesis and materials science due to its ability to participate in various

  • Nucleophilic Perfluoroalkylation: This compound acts as a reagent for nucleophilic perfluoroalkylation of organic substrates, allowing for the introduction of fluorinated groups into molecules .
  • Trifluoromethylation of Arenes: It is involved in trifluoromethylation reactions where it can add trifluoromethyl groups to aromatic compounds.
  • Gold-Catalyzed Reactions: The compound has been utilized in gold-catalyzed oxidative coupling reactions, showcasing its versatility in catalysis.
  • Intramolecular Aza-Michael Reactions: It can also participate in intramolecular aza-Michael reactions following nucleophilic addition, expanding its utility in synthetic organic chemistry.

Several methods have been developed for the synthesis of (Heptafluoropropyl)trimethylsilane:

  • Direct Fluorination: One common method involves the direct fluorination of trimethylsilane using fluorinating agents under controlled conditions to introduce heptafluoropropyl groups .
  • Condensation Reactions: The compound can also be synthesized through condensation reactions involving heptafluoropropyl bromide and trimethylsilyl chloride, often mediated by bases or catalysts to facilitate the reaction .
  • Organosilicon Reagents: Utilizing organosilicon reagents in combination with perfluoroalkyl halides allows for the production of (Heptafluoropropyl)trimethylsilane through nucleophilic substitution mechanisms .

(Heptafluoropropyl)trimethylsilane has several applications across various fields:

  • Organic Synthesis: It serves as a versatile reagent in organic synthesis, particularly for introducing fluorinated groups into organic molecules.
  • Materials Science: The compound is used in developing low-energy surfaces and coatings due to its unique surface properties.
  • Catalysis: Its role as a reactant in catalytic processes enhances the efficiency and selectivity of chemical transformations.

Several compounds share structural similarities with (Heptafluoropropyl)trimethylsilane. Below is a comparison highlighting its uniqueness:

Compound NameFormulaKey Features
TrifluoromethyltrimethylsilaneC₄H₉F₃SiContains a trifluoromethyl group; less fluorination
PerfluorohexyltrimethylsilaneC₉H₁₅F₆SiLonger perfluoroalkyl chain; different physical properties
PentafluoroethyltrimethylsilaneC₇H₁₃F₅SiShorter perfluoroalkyl chain; distinct reactivity

(Heptafluoropropyl)trimethylsilane stands out due to its specific heptafluoropropyl group, which provides unique properties such as enhanced thermal stability and low surface energy compared to other similar compounds. This makes it particularly valuable in applications requiring specialized surface characteristics or reactivity profiles.

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 2 notifications to the ECHA C&L Inventory.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable

Wikipedia

(Heptafluoropropyl)trimethylsilane

Use Classification

PFAS (per- and polyfluoroalkyl substances) -> OECD Category

Dates

Modify: 2023-08-15

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